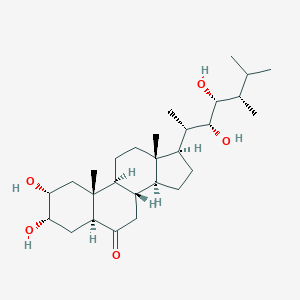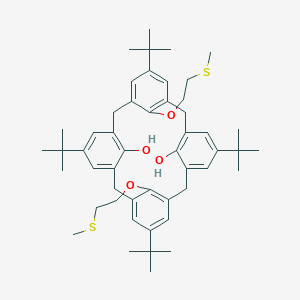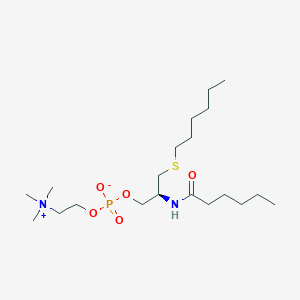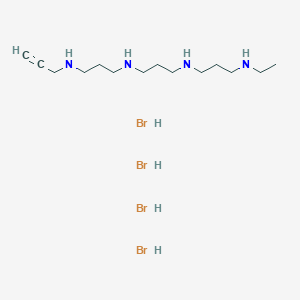
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine, commonly known as EPPU, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU is a modified version of the polyamine spermine, which is a naturally occurring compound in the human body.
科学的研究の応用
EPPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy. EPPU has also been shown to enhance the formation of new synapses, which is important for learning and memory.
In cancer research, EPPU has been shown to inhibit the activity of the enzyme polyamine oxidase, which is involved in the metabolism of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. Inhibition of polyamine oxidase by EPPU leads to a decrease in polyamine levels, thereby inhibiting cell growth and proliferation.
作用機序
The mechanism of action of EPPU is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPU has been shown to modulate the activity of the NMDA receptor by binding to the glycine site of the receptor. This leads to an increase in the activity of the receptor, which is important for learning and memory.
EPPU has also been shown to inhibit the activity of polyamine oxidase, which leads to a decrease in polyamine levels. This, in turn, leads to a decrease in cell growth and proliferation, making it a potential candidate for cancer therapy.
生化学的および生理学的効果
EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to enhance the formation of new synapses, which is important for learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy.
実験室実験の利点と制限
One of the major advantages of EPPU is its potent antiproliferative activity against various cancer cell lines. This makes it a potential candidate for cancer therapy. EPPU has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of EPPU is its toxicity. EPPU has been shown to exhibit toxicity towards normal cells at high concentrations, which limits its potential as a therapeutic agent. Further studies are needed to determine the optimal dosage and delivery method for EPPU.
将来の方向性
There are several future directions for the research on EPPU. One of the potential applications of EPPU is in the development of new antimicrobial agents. Further studies are needed to determine the efficacy of EPPU against various bacterial and fungal strains.
Another potential application of EPPU is in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Further studies are needed to determine the optimal dosage and delivery method for EPPU in these disorders.
In cancer research, EPPU has shown promise as a potential therapeutic agent. Further studies are needed to determine the efficacy of EPPU in vivo and to determine the optimal dosage and delivery method for cancer therapy.
Conclusion:
In conclusion, EPPU is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines, inhibit the growth of bacteria and fungi, modulate the activity of the NMDA receptor, and enhance the formation of new synapses. However, further studies are needed to determine the optimal dosage and delivery method for EPPU in various applications.
合成法
The synthesis of EPPU involves a series of chemical reactions starting from the commercially available compound, putrescine. The first step involves the protection of the amino groups of putrescine using a suitable protecting group. This is followed by the introduction of the propargyl group at the N(11) position of the molecule using a propargylating agent. The protected compound is then subjected to a series of deprotection reactions to obtain the final product, EPPU.
特性
CAS番号 |
151915-03-6 |
|---|---|
製品名 |
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine |
分子式 |
C14H34Br4N4 |
分子量 |
578.1 g/mol |
IUPAC名 |
N-ethyl-N'-[3-[3-(prop-2-ynylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C14H30N4.4BrH/c1-3-8-16-10-6-12-18-14-7-13-17-11-5-9-15-4-2;;;;/h1,15-18H,4-14H2,2H3;4*1H |
InChIキー |
ZLZGFIVCJIAFTR-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
正規SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
その他のCAS番号 |
151915-03-6 |
同義語 |
N(1)-ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine NNPDU PENSpm |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



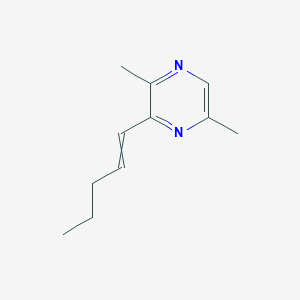
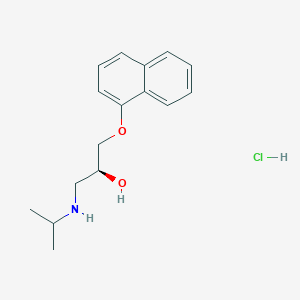
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
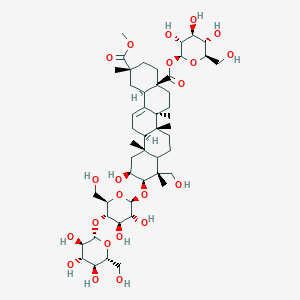
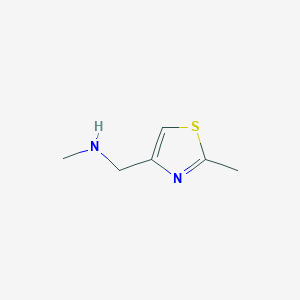
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
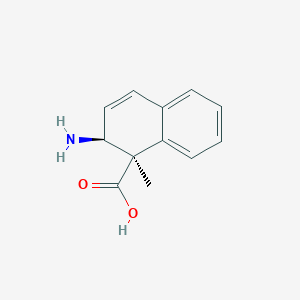
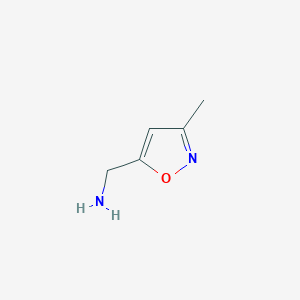
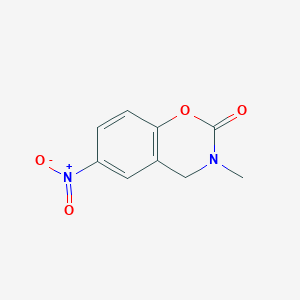
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
